

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dibromostilbene

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Compound of Interest

Compound Name: 4,4'-dibromostilbene

Cat. No.: B2940241

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4,4'-dibromostilbene**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental protocols.

Core Physicochemical Properties

4,4'-Dibromostilbene is a halogenated derivative of stilbene, a diarylethene compound. It exists as a crystalline solid and its properties are influenced by the presence of bromine atoms on the phenyl rings.[\[1\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of trans-**4,4'-dibromostilbene**.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₀ Br ₂	[2][3][4]
Molecular Weight	338.04 g/mol	[2][3][4]
CAS Number	18869-30-2	[2][3]
Melting Point	209-214 °C	[2]
212 °C	[5]	
Boiling Point (Predicted)	392.9 ± 11.0 °C	[5][6][7]
Density (Predicted)	1.648 ± 0.06 g/cm ³	[5][6][7]
Appearance	White to off-white crystalline solid	[1]
Solubility	Soluble in organic solvents such as THF, chloroform, and dichloromethane. Insoluble in water.	[1]
Storage	Store in a dry, cool place.	[5]

Experimental Protocols

Detailed methodologies for the synthesis and purification of **4,4'-dibromostilbene** are crucial for obtaining high-purity material for research and development.

Synthesis of trans-4,4'-Dibromostilbene via Heck Reaction

This protocol details a double Heck reaction for the synthesis of symmetrical trans-stilbenes.

Materials:

- 4-Bromoaniline
- 6 N Hydrochloric acid (HCl)

- Sodium nitrite (NaNO₂)
- Morpholine
- 10% aqueous Sodium bicarbonate (NaHCO₃) solution
- Light petroleum (60-80 fraction)
- Activated charcoal
- Methanol (MeOH)
- 40% Tetrafluoroboric acid (HBF₄)
- Palladium(II) acetate (Pd(OAc)₂)
- Vinyltriethoxysilane
- Toluene

Procedure:

- **Diazotization of 4-Bromoaniline:** In a 500-mL Erlenmeyer flask, dissolve 15.0 g (87 mmol) of 4-bromoaniline in 36.4 mL of 6 N HCl, warming on a water bath to obtain a clear solution. Cool the solution to 0°C to precipitate the amine salt.
- Add a solution of 6.30 g (91 mmol) of sodium nitrite in 10 mL of water dropwise over 10 minutes while maintaining the temperature at 0°C.
- Continue stirring at 0°C for 20 minutes.
- **Formation of the Triazene:** Add 8.3 g (9.0 mL, 96 mmol) of morpholine dropwise over 10 minutes.
- Add 100 mL of water, followed by the dropwise addition of 130 mL of 10% aqueous sodium bicarbonate solution.

- Stir the solution for an additional hour. Filter the precipitated solid, wash with water, and air dry.
- Purification of the Triazene: Dissolve the solid in 80 mL of hot light petroleum (60-80 fraction) and treat with 1.5 g of activated charcoal. Filter the hot mixture and concentrate the filtrate to approximately 40 mL. Cool to room temperature to crystallize the pure triazene.
- Heck Reaction: In a 500-mL round-bottomed flask, charge 14.3 g (53 mmol) of the purified triazene and 125 mL of methanol.
- Cool the stirred solution to 0°C and add 23 mL (106 mmol) of 40% tetrafluoroboric acid dropwise over 10 minutes.
- Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 10 minutes.
- Add 0.12 g (0.53 mmol) of palladium acetate, followed by the dropwise addition of a solution of 4.94 g (5.5 mL, 26 mmol) of vinyltriethoxysilane in 10 mL of methanol.
- Work-up and Purification: Concentrate the solution under reduced pressure to half its volume and add 150 mL of water.
- Filter the precipitated solid, wash with water, and air dry.
- Boil the crude product in 125 mL of toluene and filter while hot.
- Concentrate the filtrate to about 70 mL, warm to 70°C, and add 30 mL of light petroleum.
- Cool to room temperature to crystallize the **trans-4,4'-dibromostilbene**.

Purification by Recrystallization

This general protocol can be adapted for the purification of crude **4,4'-dibromostilbene**.

Materials:

- Crude **4,4'-dibromostilbene**

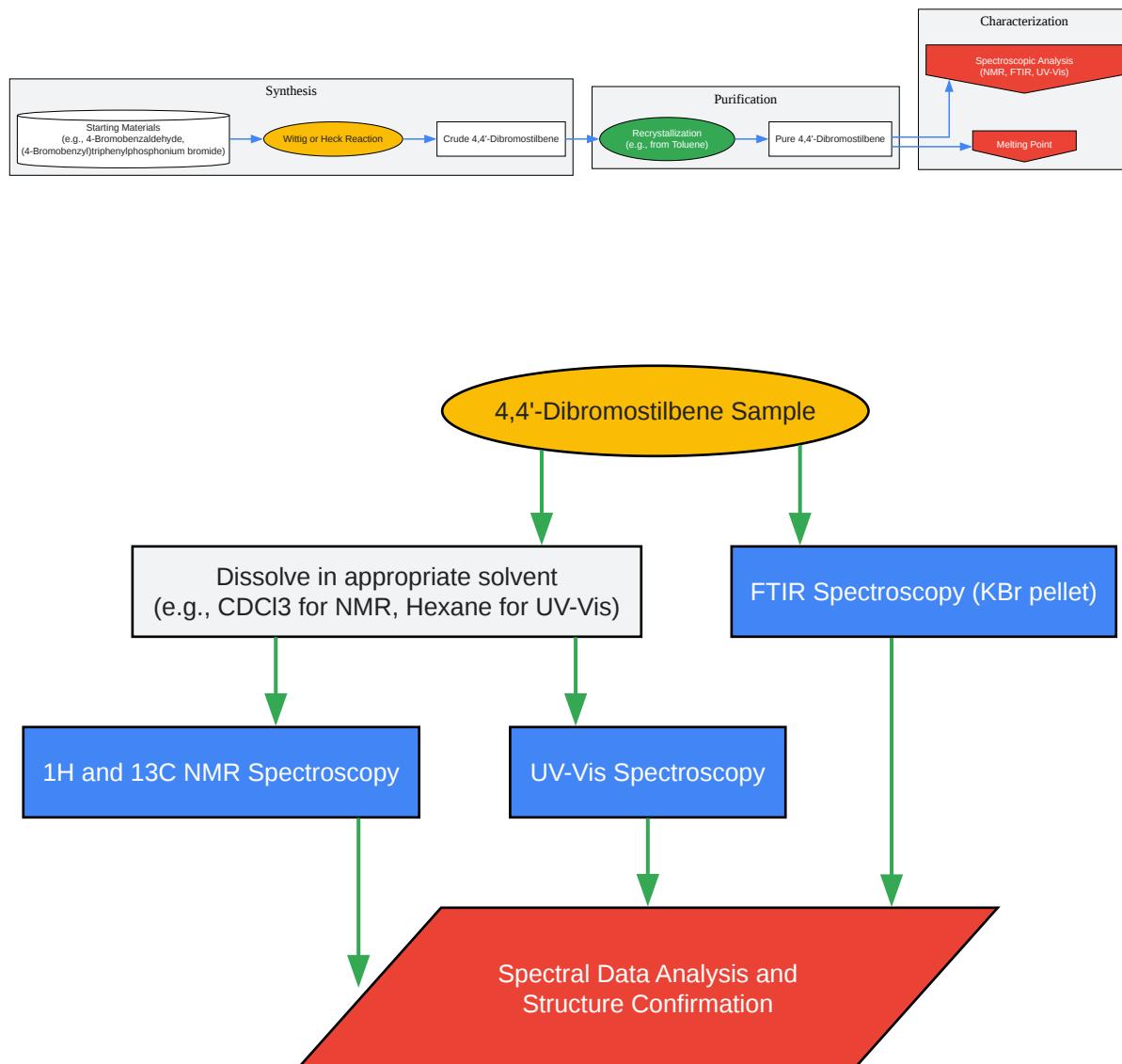
- Appropriate solvent (e.g., toluene, xylene, or a mixed solvent system)

Procedure:

- Solvent Selection: Choose a solvent in which **4,4'-dibromostilbene** is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
- Dissolution: Place the crude **4,4'-dibromostilbene** in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
- Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
- Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.
- Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
- Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

The following diagrams illustrate key experimental and logical workflows related to **4,4'-dibromostilbene**.



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